

Covalent Binding of IMP-1710 to UCHL1: A Comparative Guide

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Compound of Interest

Compound Name: IMP-1710

Cat. No.: B15623905

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This guide provides a detailed comparison of **IMP-1710**, a potent and selective covalent inhibitor of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), with other relevant compounds. Experimental data and protocols are presented to substantiate the covalent binding mechanism of **IMP-1710** to UCHL1, offering valuable information for researchers in neurodegeneration, cancer, and fibrosis.

Performance Comparison of UCHL1 Inhibitors

IMP-1710 demonstrates superior potency and selectivity for UCHL1 compared to its less active enantiomer, IMP-1711, and a previously reported inhibitor, LDN-57444.^[1] The following table summarizes the key quantitative data from biochemical and cellular assays.

Compound	Target	Assay Type	IC50 (nM)	Kinetic Parameter (k _{obs} /[I], M ⁻¹ s ⁻¹)	Notes
IMP-1710 (alkyne ABP)	UCHL1	Fluorescence Polarization	38	11000	Potent and selective covalent inhibitor.[1]
Parent Compound of IMP-1710	UCHL1	Fluorescence Polarization	-	7400	The parent compound from which IMP-1710 was derived. [1]
IMP-1711 ((R)-enantiomer)	UCHL1	Fluorescence Polarization	>100,000	Not determined	Over 1000-fold less active, serving as a negative control.[1]
LDN-57444	UCHL1	Fluorescence Polarization	>100,000	Not determined	Previously reported inhibitor, shown to be inactive in cells.[1]

Experimental Confirmation of Covalent Binding

The covalent interaction between **IMP-1710** and UCHL1 has been rigorously confirmed through multiple experimental approaches.

Mass Spectrometry Analysis

Intact protein mass spectrometry was employed to verify the covalent modification of UCHL1 by **IMP-1710**. Incubation of recombinant UCHL1 with **IMP-1710** resulted in a mass shift consistent with the formation of a single covalent adduct.^{[1][2]} Further analysis by tryptic digest and nanoLC-MS/MS identified the specific site of modification as the catalytic cysteine residue, Cys90.^{[1][2]}

Activity-Based Protein Profiling (ABPP)

A chemical proteomics workflow using an activity-based protein profiling (ABPP) approach in intact cells confirmed that **IMP-1710** selectively labels UCHL1.^[1] This method utilizes the alkyne tag on **IMP-1710** for "click" chemistry-based ligation to a reporter tag, enabling visualization and identification of the protein target.^[3]

Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This biochemical assay is used to determine the IC₅₀ values of inhibitors against UCHL1.

Materials:

- Recombinant human UCHL1 protein
- Ubiquitin-Lys-TAMRA fluorescent probe
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
- Test compounds (**IMP-1710**, IMP-1711, LDN-57444)
- 384-well, black, low-volume microplates

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- Add UCHL1 enzyme to the wells of the microplate.

- Add the test compound dilutions to the wells containing the enzyme and incubate for a predefined period (e.g., 30 minutes) at room temperature.
- Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Measure fluorescence polarization using a suitable plate reader with excitation at 530 nm and emission at 590 nm.
- Calculate the percentage of inhibition based on the polarization values of control (enzyme and probe) and blank (probe only) wells.
- Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Intact Protein Mass Spectrometry

This method confirms the covalent adduct formation between **IMP-1710** and UCHL1.

Materials:

- Recombinant human UCHL1 protein
- **IMP-1710**
- Incubation Buffer: Phosphate-buffered saline (PBS)
- LC-ESI-MS system

Procedure:

- Incubate recombinant UCHL1 (e.g., 5 µM) with an excess of **IMP-1710** (e.g., 13 µM) in incubation buffer for 60 minutes at 37°C.^[2]
- Desalt the protein sample using a suitable method (e.g., C4 ZipTip).
- Analyze the intact protein by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).

- Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.
- Compare the mass of the **IMP-1710**-treated UCHL1 with the untreated control to identify the mass shift corresponding to the covalent adduct.

Activity-Based Protein Profiling (ABPP) in Intact Cells

This cellular assay identifies the protein targets of **IMP-1710**.

Materials:

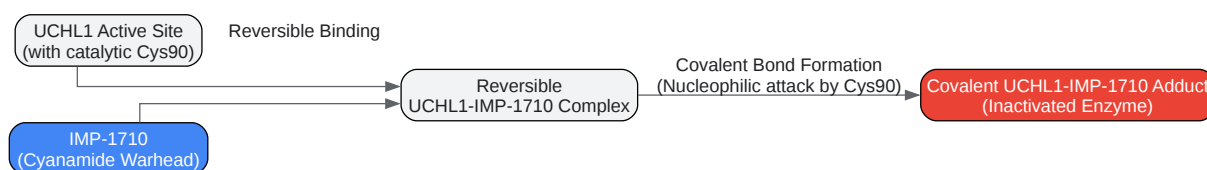
- HEK293 cells (or other suitable cell line)
- **IMP-1710**
- Cell lysis buffer (e.g., RIPA buffer)
- Azide-biotin or azide-fluorophore reporter tag
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (copper(II) sulfate, TBTA ligand, and a reducing agent like sodium ascorbate)
- Streptavidin beads (for biotin tag)
- SDS-PAGE gels and Western blotting reagents or mass spectrometry for proteomic analysis

Procedure:

- Treat cultured cells with varying concentrations of **IMP-1710** for a specified time (e.g., 1-3 hours).
- Lyse the cells and harvest the proteome.
- Perform the CuAAC "click" reaction by adding the azide-reporter tag and the CuAAC reagents to the cell lysate to ligate the reporter to the alkyne tag of **IMP-1710**.
- For visualization, if a fluorescent reporter was used, separate the proteins by SDS-PAGE and visualize using an appropriate fluorescence scanner.

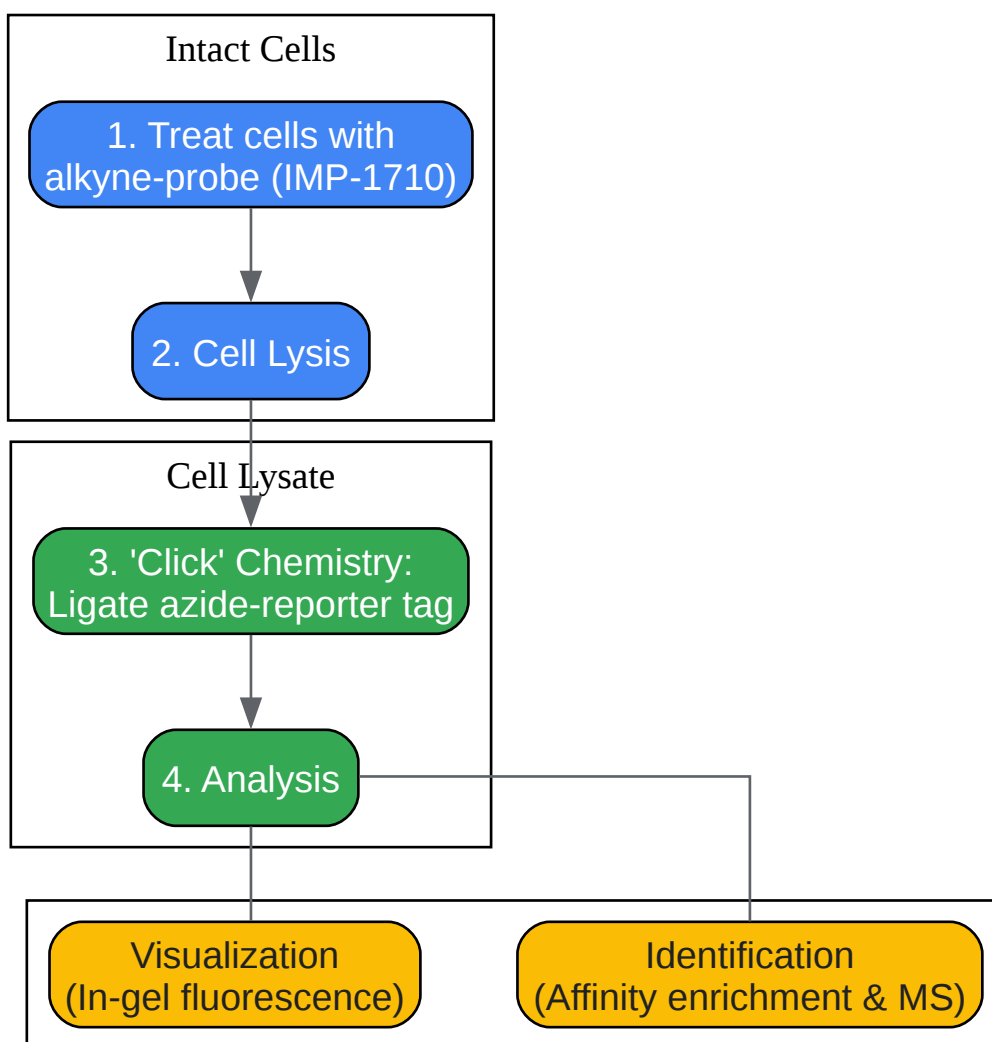
- For identification, if a biotin reporter was used, enrich the labeled proteins using streptavidin beads.
- Digest the enriched proteins (e.g., with trypsin) and identify the proteins by nanoLC-MS/MS-based proteomics.

Visualizations



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Caption: Covalent inhibition of UCHL1 by **IMP-1710**.



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Caption: Activity-Based Protein Profiling (ABPP) Workflow.

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